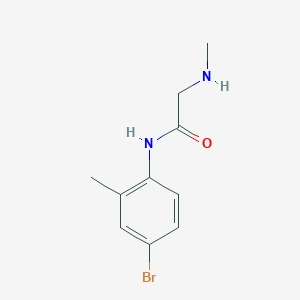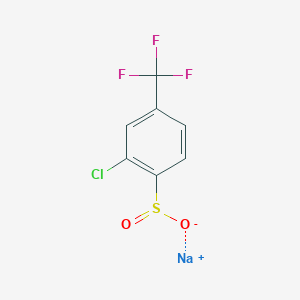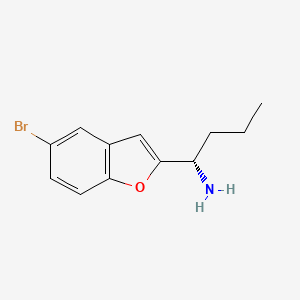
(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid: is a chiral amino acid derivative that features a pyridine ring substituted with a methyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the α-methylation of 2-methylpyridines using a continuous flow setup. This method employs a column packed with Raney nickel and a low boiling point alcohol like 1-propanol at high temperatures . The reaction proceeds with high selectivity and yields, making it a greener alternative to traditional batch processes.
Industrial Production Methods: Industrial production of this compound may involve similar continuous flow techniques due to their efficiency and reduced environmental impact. The use of heterogeneous catalysis and simplified work-up procedures further enhances the scalability of this method.
化学反应分析
Types of Reactions: (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and methyl groups on the pyridine ring can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like iodine or bromine can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: In chemistry, (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is used as a precursor for the synthesis of heterocyclic compounds with medicinal value . Its unique structure allows for the creation of diverse molecules through various chemical transformations.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its ability to interact with enzymes and receptors makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and agrochemicals . Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
相似化合物的比较
2-amino-3-methylpyridine: A closely related compound with similar structural features but lacking the propanoic acid moiety.
2-amino-4-methylpyridine: Another derivative with a methyl group at the 4-position instead of the 3-position.
Uniqueness: (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is unique due to its chiral center and the presence of both an amino group and a propanoic acid moiety. This combination of features allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-11-8(6)5-7(10)9(12)13/h2-4,7H,5,10H2,1H3,(H,12,13)/t7-/m1/s1 |
InChI 键 |
OHRRKEYAYSAHJG-SSDOTTSWSA-N |
手性 SMILES |
CC1=C(N=CC=C1)C[C@H](C(=O)O)N |
规范 SMILES |
CC1=C(N=CC=C1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


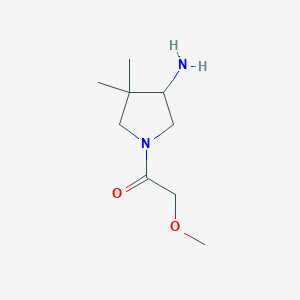
![Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine](/img/structure/B13175095.png)
![tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13175103.png)

![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B13175107.png)

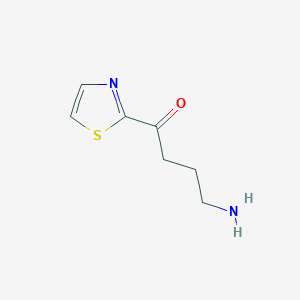
![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol](/img/structure/B13175126.png)
![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate](/img/structure/B13175131.png)
![3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13175136.png)
